![molecular formula C19H21N3O3 B2581569 2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-30-7](/img/structure/B2581569.png)

2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

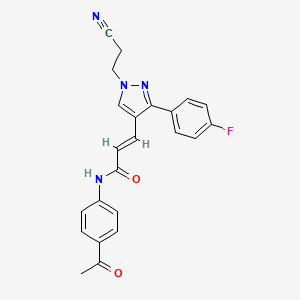

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines includes a pyridine ring fused with an imidazole ring . The substitution pattern on these rings can greatly influence the biological activity profiles of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including metal-free direct synthesis methods . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research has focused on synthesizing compounds with similar structural motifs, emphasizing the development of novel synthetic routes and characterizing their chemical and physical properties. For instance, studies have detailed the synthesis of various benzamide derivatives and their precursors, showcasing methods to achieve high yields and specific configurations (Bobeldijk et al., 1990).

Potential Biological Applications

- Some compounds bearing resemblance in structural elements have been investigated for their biological activities. This includes the exploration of anti-inflammatory, analgesic, and antipsychotic properties, as well as their potential as inhibitors for various biological targets. For instance, novel benzodifuranyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these molecules (Abu‐Hashem et al., 2020).

Chemical Properties and Reactivity

- The chemical reactivity of similar compounds has been studied, providing insights into their potential applications in further chemical modifications or as intermediates in the synthesis of more complex molecules. For example, the synthesis of pyrimido[1,2‐a]benzimidazoles through the reaction of 2-aminobenzimidazole with various reagents demonstrates the versatility of these molecules in chemical transformations (Troxler & Weber, 1974).

Advanced Material Applications

- Research into compounds with similar frameworks has also extended into materials science, where their unique properties are leveraged for developing new materials with specific functionalities. This includes the synthesis of novel polyimides derived from dianhydride monomers and aromatic diamines for applications that require materials with low dielectric constants and good thermal stability (Wang et al., 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure, which is present in this compound, have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

The imidazo[1,2-a]pyridine structure is known to interact with its targets in a way that leads to its diverse bioactivity .

Biochemical Pathways

Given the diverse bioactivity of imidazo[1,2-a]pyridine compounds, it can be inferred that multiple pathways could be affected, leading to downstream effects consistent with the observed bioactivity .

Result of Action

The diverse bioactivity of imidazo[1,2-a]pyridine compounds suggests a range of potential effects .

Propiedades

IUPAC Name |

2,4-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-5-4-10-22-12-14(21-18(13)22)8-9-20-19(23)16-7-6-15(24-2)11-17(16)25-3/h4-7,10-12H,8-9H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANMVXDYZNYNMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2581486.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide](/img/structure/B2581495.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581496.png)

![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2581500.png)

![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![(1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2581507.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2581509.png)